Desmethyl Scaffold Potency Advantage: 2-AG COX-2 Inhibition vs. Dimethyl and Cyclopropyl Analogs
Desmethylflurbiprofen (3a), the free acid of the target compound, demonstrates an IC50 of 0.11 µM for inhibition of 2-arachidonoylglycerol (2-AG) oxygenation by murine COX-2. This is 4.5-fold more potent than the closest achiral comparator (3e, IC50 = 0.5 µM) and significantly more potent than dimethyl (4a–e) and cyclopropyl (5a–e) analogs, which exhibit approximately equivalent IC50 values reflecting steric bulk limitations [1].
| Evidence Dimension | Inhibition of COX-2-dependent 2-AG oxygenation |
|---|---|
| Target Compound Data | Desmethylflurbiprofen (3a) IC50 = 0.11 µM |
| Comparator Or Baseline | Next best achiral inhibitor (3e) IC50 = 0.5 µM; flurbiprofen (7a) IC50 > 0.11 µM for 2-AG |
| Quantified Difference | 4.5-fold greater potency vs. 3e; significantly lower IC50 vs. alpha-methyl (7a) |
| Conditions | In vitro mCOX-2 assay; oxygenation of 2-AG measured by LC-MS |
Why This Matters
For drug discovery programs targeting substrate-selective COX-2 inhibition, procurement of the desmethyl scaffold (as the ethyl ester prodrug/intermediate) is essential because substitution with a methyl group or larger alkyl group at the alpha-position drastically reduces potency, making generic profen esters unsuitable surrogates.
- [1] Windsor, M. A.; Hermanson, D. J.; Kingsley, P. J.; et al. Substrate-Selective Inhibition of Cyclooxygenase-2: Development and Evaluation of Achiral Profen Probes. ACS Med. Chem. Lett. 2012, 3 (9), 759–763. View Source
